molecular formula C12H7Br2NO4S2 B1434127 2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid CAS No. 123021-81-8

2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid

Numéro de catalogue: B1434127
Numéro CAS: 123021-81-8
Poids moléculaire: 453.1 g/mol
Clé InChI: LKNYWBIQQJMYIX-KRXBUXKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, 2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid, is a sophisticated chemical tool designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a rhodanine moiety, a five-membered heterocycle known to serve as a privileged scaffold in the design of enzyme inhibitors (source) . The presence of the exocyclic double bond conjugated with the rhodanine ring often allows this molecule to act as a Michael acceptor, potentially enabling covalent interaction with nucleophilic cysteine residues in the active sites of target proteins (source) . The dibrominated phenoxy-acetic acid segment suggests potential for target engagement through distinct electronic and steric properties, which may be critical for achieving selectivity. Researchers primarily value this compound for probing biological pathways involving enzymes like protein tyrosine phosphatases (PTPs) and aldose reductase, as rhodanine derivatives are frequently explored as inhibitors for these targets (source) . Its application extends to high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for conditions such as diabetes, cancer, and infectious diseases. This reagent is intended for use in strictly controlled laboratory settings to further investigate these mechanisms and interactions.

Propriétés

IUPAC Name

2-[2,4-dibromo-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO4S2/c13-6-1-5(2-8-11(18)15-12(20)21-8)10(7(14)3-6)19-4-9(16)17/h1-3H,4H2,(H,16,17)(H,15,18,20)/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNYWBIQQJMYIX-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)OCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-[2,4-Dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H7Br2NO4S2C_{12}H_7Br_2NO_4S_2, and it features a thiazolidinone moiety that is significant for its biological activity. The presence of bromine atoms and the thiazolidinone structure are critical for its interaction with biological targets.

Research indicates that compounds containing the thiazolidinone structure often exhibit inhibitory effects on various enzymes, particularly aldose reductase (ALR). This enzyme plays a crucial role in diabetic complications by converting glucose to sorbitol, which can lead to osmotic and oxidative stress in cells.

  • Aldose Reductase Inhibition : Studies have shown that derivatives of 4-oxo-2-thioxothiazolidinylacetic acids, closely related to the compound , effectively inhibit ALR with submicromolar IC50 values. For instance, one study identified a derivative as being over five times more potent than the known inhibitor epalrestat .
  • Cytotoxicity : While the primary focus is on enzyme inhibition, some derivatives of thiazolidinones have demonstrated low cytotoxicity against cancer cell lines such as HepG2, suggesting a selective action that may be beneficial in therapeutic contexts .

Pharmacological Activities

The biological activities attributed to this compound include:

  • Antidiabetic Effects : By inhibiting ALR, the compound may help mitigate complications associated with diabetes.
  • Antifungal Activity : Related compounds have been explored for their antifungal properties, indicating potential broader applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazolidinone derivatives:

  • Inhibitory Studies : A comparative study evaluated several thiazolidinone derivatives against ALR and found significant variations in potency. The structure-activity relationship (SAR) analysis highlighted specific modifications that could enhance inhibitory efficacy .
  • Cytotoxicity Evaluation : In vitro studies assessing cytotoxic effects against various cancer cell lines revealed that while some derivatives showed promise as anticancer agents, they maintained low toxicity profiles, making them suitable candidates for further development .
  • Molecular Docking Simulations : Computational studies have provided insights into the binding interactions between these compounds and their targets. Key residues involved in high-affinity binding were identified, supporting the rational design of more potent inhibitors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Aldose Reductase InhibitionSubmicromolar IC50 values; potent inhibitors
CytotoxicityLow cytotoxicity against HepG2 cell line
Antifungal ActivityPotential antifungal properties

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReferences
BrominationIncreased potency against ALR
Thiazolidinone MoietyEssential for enzyme inhibition

Comparaison Avec Des Composés Similaires

2-(4-Bromo-2-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (237b)

  • Structure : Features a single bromine at position 4 and a 2,4-dioxothiazolidin-5-ylmethyl group.
  • Key Difference : Lacks the 2-thioxo group and second bromine atom present in the target compound.

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (RN 23876-13-3)

  • Structure: No bromine substituents; contains a 2,4-dioxothiazolidin-5-ylmethyl group.

(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogs

  • Structure: Includes a benzylidene group at position 5 and an aryl amino group at position 2 of the thiazolidinone ring.
  • Activity : Demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range. The Z-configuration of the benzylidene group is critical for bioactivity .

Phenoxy Acetic Acid Derivatives with Varied Substituents

N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae)

  • Structure : Incorporates a sulfinyl benzimidazole moiety and carbamoylmethyl group.
  • Activity : Designed as proton pump inhibitors, with 73% yield in synthesis. The sulfinyl group enhances metabolic stability compared to thioxo-containing compounds .

GW501516 (2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methyl)thio)phenoxy)-acetic acid)

  • Structure : Contains a trifluoromethylphenyl-thiazole group.
  • Activity : A potent PPARδ agonist used in metabolic studies. The trifluoromethyl group increases hydrophobicity, contrasting with the bromine-based lipophilicity of the target compound .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Activity Reference
2-[2,4-Dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid C₂₁H₁₇F₇O₅ 2,4-dibromo; 4-oxo-2-thioxo-thiazolidinylidene Aldose reductase inhibition
237b C₁₂H₁₀BrNO₅S 4-bromo; 2,4-dioxo-thiazolidinylmethyl Synthetic intermediate
RN 23876-13-3 C₁₂H₁₁NO₅S No bromine; 2,4-dioxo-thiazolidinylmethyl Not specified
GW501516 C₂₁H₁₈F₃NO₃S Trifluoromethylphenyl-thiazole PPARδ agonism
(Z)-5-(4-Nitrobenzylidene)-2-aminothiazol-4-one C₁₀H₇N₃O₃S 4-nitrobenzylidene; amino group Anticancer (IC₅₀: 1–10 µM)

Key Research Findings

The 2-thioxo group in the thiazolidinone ring may increase metabolic stability compared to dioxo analogs, as sulfur-containing groups resist oxidative degradation .

Stereochemical Considerations :

  • The Z-configuration of the thiazolidinylidene methyl group is critical for maintaining planar geometry, facilitating interactions with enzymatic active sites .

Comparative Bioactivity :

  • While the target compound focuses on aldose reductase inhibition , analogs like GW501516 and (Z)-5-(4-nitrobenzylidene) derivatives exhibit distinct mechanisms (PPARδ agonism, anticancer activity), underscoring the role of substituents in target specificity .

Méthodes De Préparation

General Strategy

The synthesis generally involves the formation of an ester or amide linkage between a substituted phenoxyacetic acid derivative and a thiazolidine-2,4-dione or its analogues. The key step is the reaction of acid chlorides derived from phenoxyacetic acid derivatives with thiazolidine-2,4-dione or related heterocyclic compounds under controlled conditions.

Preparation of Acid Chloride Intermediate

  • The starting material, 2,4-dibromo-6-hydroxyphenoxyacetic acid, is first converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride in anhydrous solvents like dioxane or dichloromethane.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis, often at low temperatures to moderate reflux depending on the reagent used.

Coupling with Thiazolidine-2,4-dione Derivatives

  • The acid chloride intermediate is then reacted with thiazolidine-2,4-dione or its analogues (e.g., rhodanine or 2-thiohydantoin derivatives) in the presence of a base such as pyridine or triethylamine.
  • The reaction is performed in anhydrous solvents like pyridine or dioxane, often at room temperature or slightly elevated temperatures.
  • The mixture is stirred for several hours (commonly 2 hours) to ensure complete coupling.

Workup and Purification

  • After completion, water is added to the reaction mixture, and the pH is adjusted to acidic conditions (pH ~3–4) using diluted hydrochloric acid to precipitate the product.
  • The precipitate is filtered and purified by crystallization, commonly from solvents such as n-butanol or a mixture of dimethylformamide (DMF) and water.
  • The purified compound is characterized by melting point determination, NMR spectroscopy, and elemental analysis.

Representative Experimental Procedure (Adapted from Related Thiazolidinylidene Acetic Acid Derivatives)

Step Procedure Description Conditions/Notes
1 Preparation of acid chloride from 2,4-dibromo-6-hydroxyphenoxyacetic acid Use thionyl chloride in anhydrous dioxane, reflux under inert atmosphere
2 Reaction of acid chloride with thiazolidine-2,4-dione derivative Add acid chloride solution dropwise to a pyridine solution of thiazolidine-2,4-dione, stir at room temperature for 2 hours
3 Acidification and precipitation Add water, adjust pH to 3–4 with dilute HCl, stir at room temperature for 24 hours
4 Isolation and purification Filter precipitate, recrystallize from n-butanol or DMF/water mixture

Characterization and Yield Data

Though specific data for the exact dibromo-substituted compound is limited in the public domain, analogous compounds synthesized via this method typically yield 60–85% of product with melting points in the range of 230–250 °C. Characterization includes:

Summary Table of Synthesis Parameters and Outcomes

Parameter Description Typical Values/Notes
Starting Material 2,4-dibromo-6-hydroxyphenoxyacetic acid Commercially available or synthesized
Acid Chloride Formation Thionyl chloride or oxalyl chloride Anhydrous dioxane, reflux
Coupling Agent Thiazolidine-2,4-dione derivatives Pyridine or triethylamine as base
Solvent Pyridine, dioxane Anhydrous conditions required
Reaction Time 2 hours Room temperature or slight heating
Workup Acidification to pH 3–4 Diluted HCl
Purification Crystallization n-Butanol or DMF/water mixture
Yield 60–85% Dependent on substituents and conditions
Characterization NMR, elemental analysis, melting point Confirms structure and purity

Q & A

Q. What are the established synthetic protocols for preparing 2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via multi-step reactions involving brominated phenolic intermediates and thiazolidinone derivatives. A common approach includes:

Core Thiazolidinone Formation: Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions (e.g., glacial acetic acid) to form the thiazolidinone ring .

Phenoxy-Acetic Acid Coupling: Brominated phenols are coupled with chloroacetic acid or its derivatives using potassium carbonate in DMF as a base, followed by refluxing to ensure nucleophilic substitution .

Final Functionalization: Introducing the dibromo and methylidene groups via electrophilic aromatic substitution or condensation reactions.
Yield Optimization: Reaction time (e.g., 12–18 hours for hydrazide formation) and solvent choice (DMF vs. ethanol) critically affect yields. For instance, DMF enhances solubility of intermediates but may require rigorous purification to remove side products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Essential for confirming the thiazolidinone ring (C=S and C=O signals at ~170–180 ppm in ¹³C NMR) and brominated aromatic protons (downfield shifts at ~7.5–8.5 ppm in ¹H NMR) .
  • FT-IR: Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) validate functional groups .
  • HPLC-MS: Used to confirm molecular weight (e.g., m/z ~500–600 range) and purity. TLC with silica gel GF254 plates monitors reaction progress, using ethyl acetate/hexane (3:7) as a mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions. Strategies include:
  • Standardized Assays: Replicate studies using ATCC microbial strains and uniform nutrient broth (e.g., Mueller-Hinton agar) to minimize variability .
  • Dose-Response Curves: Compare EC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects .
  • Structural Analog Analysis: Evaluate activity of derivatives (e.g., replacing dibromo with dichloro groups) to isolate substituent-specific effects .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial enoyl-ACP reductase). Validate with isothermal titration calorimetry (ITC) .
  • QSAR Modeling: Train models with descriptors like LogP, polar surface area, and Hammett constants derived from synthesized analogs .
  • Synthetic Modifications: Systematically vary substituents (e.g., methoxy vs. ethoxy groups on the phenoxy moiety) and correlate changes with bioactivity .

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?

  • Methodological Answer:
  • Solvent Effects: Confirm solvent used (e.g., DMSO-d₆ vs. CDCl₃), as proton chemical shifts vary by solvent polarity .
  • Dynamic Effects: Assess tautomerism in the thiazolidinone ring (e.g., keto-enol equilibrium) via variable-temperature NMR .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid
Reactant of Route 2
2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.